molecular formula C21H21FN4OS B2486894 N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251627-59-4

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2486894
CAS No.: 1251627-59-4
M. Wt: 396.48
InChI Key: BPOZTCUKYZJADX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a high-purity chemical compound intended for research and development applications. This molecule belongs to the 1,8-naphthyridine class of heterocyclic compounds, a family known for its significant potential in medicinal chemistry and drug discovery . The structure incorporates a thiomorpholine-4-carbonyl moiety, a sulfur-containing heterocycle that can influence the compound's electronic properties, solubility, and its ability to interact with biological targets . Compounds based on the 1,8-naphthyridine scaffold are frequently investigated as core structures in the development of kinase inhibitors for the treatment of proliferative diseases . The specific substitution pattern on the naphthyridine core and the pendant aryl amine in this reagent make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the design of novel bioactive molecules. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOZTCUKYZJADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The fluorine and thiomorpholine groups may enhance its binding affinity to certain proteins or enzymes, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous 1,8-naphthyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure 4-Amine Substituent Position 3 Substituent 7-Substituent Molecular Weight (g/mol) Key Features
Target Compound 1,8-naphthyridin-4-amine 3-fluoro-4-methylphenyl thiomorpholine-4-carbonyl methyl ~447.5 (calculated) S-containing heterocycle; fluorinated aryl
BI90242 () 1,8-naphthyridin-4-amine 3,4,5-trimethoxyphenyl morpholine-4-carbonyl methyl 438.48 O-containing heterocycle; methoxy-rich aryl
N-(2,4-difluorophenyl) derivative () 1,8-naphthyridin-4-amine 2,4-difluorophenyl 4-methylpiperidine-1-carbonyl methyl ~406.4 (calculated) Piperidine group; difluorinated aryl
2-(4-methoxyphenyl) derivative () 1,8-naphthyridin-4-amine 4-methoxyphenyl Not specified (varies) phenyl ~452.5 (calculated) Methoxy substituent; trifluoromethyl group

Key Observations

Heterocyclic Substituents at Position 3: The target compound’s thiomorpholine-4-carbonyl group (sulfur-containing) contrasts with morpholine-4-carbonyl (oxygen-containing) in BI90242 and 4-methylpiperidine-1-carbonyl in ’s compound . Thiomorpholine may confer distinct metabolic stability or binding interactions due to sulfur’s polarizability and larger atomic radius compared to oxygen.

This contrasts with:

  • 3,4,5-trimethoxyphenyl in BI90242, which may enhance solubility through methoxy groups but reduce passive diffusion .
  • 2,4-difluorophenyl in ’s compound, where fluorine placement could alter steric interactions with target proteins .

7-Position Substituents :

  • The target’s 7-methyl group is smaller and less hydrophobic than the 7-phenyl substituents in ’s derivatives (e.g., 3e, 3f) . This difference may influence binding pocket compatibility and pharmacokinetic properties.

Synthetic Methods :

  • highlights microwave-assisted synthesis for 1,8-naphthyridines, achieving high yields (e.g., 85–90% for 3e and 3g) . This suggests efficient routes for synthesizing the target compound, though thiomorpholine incorporation may require tailored conditions.

Potential Biological Implications: Fluorine and sulfur atoms in the target compound may enhance bioavailability and target affinity compared to non-fluorinated or oxygenated analogs. For example, fluorinated aryl groups are often associated with improved metabolic stability and binding specificity . Thiomorpholine’s sulfur atom could facilitate interactions with cysteine residues or metal ions in enzymatic active sites, a feature absent in morpholine or piperidine analogs.

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound notable for its potential biological activities. This compound belongs to a class of naphthyridine derivatives that have garnered interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Naphthyridine Core : Provides a scaffold for biological activity.
  • Thiomorpholine Carbonyl Group : Enhances solubility and may influence interaction with biological targets.
  • Fluoro-Methylphenyl Substituent : Potentially modulates lipophilicity and receptor binding.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
  • Case Study : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound exhibits significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Efficacy : Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
  • Case Study : A study found that this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 2 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural FeatureEffect on Activity
Fluorine SubstituentIncreases lipophilicity and enhances receptor binding
Thiomorpholine GroupImproves solubility and may enhance bioavailability
Naphthyridine CoreEssential for interaction with biological targets

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : Preliminary data suggest good oral bioavailability due to favorable solubility characteristics.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route, with metabolites detected in urine.

Q & A

Q. Key Considerations :

  • Temperature Control : Exothermic reactions (e.g., acylation) require slow reagent addition to avoid side products .
  • Catalyst Selection : Palladium catalysts with bulky ligands improve yield in sterically hindered couplings .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?

Q. Advanced Research Focus

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm thiomorpholine carbonyl connectivity and naphthyridine aromaticity .
    • ¹⁹F NMR : Detects electronic effects of the 3-fluoro substituent on neighboring groups .
  • X-ray Crystallography : Resolves bond angles (e.g., thiomorpholine C=O bond length ~1.21 Å) and confirms regioselectivity of substituents .
  • Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (calc. 424.5 g/mol) and detects fragmentation patterns (e.g., loss of CO from thiomorpholine) .

What strategies mitigate regioselectivity challenges during electrophilic aromatic substitution on the naphthyridine core?

Advanced Research Focus
The electron-deficient naphthyridine ring favors electrophilic attack at specific positions:

  • Directed Metalation : Use LDA or TMPLi to deprotonate C-3, enabling thiomorpholine-carbonyl insertion .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc on the amine) to direct substitution to C-7 methyl .
  • Computational Modeling : DFT calculations predict activation energies for competing reaction pathways (e.g., C-4 vs. C-6 substitution) .

How can researchers identify and validate biological targets for this compound?

Q. Advanced Research Focus

  • SPR Assays : Screen against kinase or GPCR libraries to identify binding partners (KD < 1 µM suggests high affinity) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
  • Mutagenesis Studies : Replace key residues (e.g., ATP-binding pocket lysines) to validate binding specificity .

How should conflicting solubility and stability data from different studies be reconciled?

Q. Data Contradiction Analysis

  • Solubility Discrepancies :
    • pH-Dependent Solubility : Test in buffers (pH 1–10); the compound may precipitate in acidic conditions due to protonation of the naphthyridine nitrogen .
    • Cosolvent Systems : Use DMSO/PBS mixtures for in vitro assays to avoid aggregation .
  • Stability Issues :
    • HPLC-PDA : Monitor degradation products under UV light (e.g., oxidation of thiomorpholine to sulfoxide) .
    • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Methodological Approach

  • ADMET Prediction :
    • LogP : ~3.2 (Schrödinger QikProp), indicating moderate blood-brain barrier permeability .
    • CYP450 Inhibition : Molecular docking into CYP3A4 active site (Glide SP score < -6 kcal/mol suggests inhibition risk) .
  • MD Simulations : Analyze binding mode stability with putative targets (RMSD < 2 Å over 100 ns indicates robust interactions) .

How does the thiomorpholine moiety influence binding affinity compared to morpholine or piperidine analogs?

Q. Structure-Activity Relationship (SAR)

  • Thiomorpholine vs. Morpholine :
    • Electron Density : Sulfur’s lower electronegativity increases electron donation to the carbonyl, enhancing H-bonding with targets .
    • Conformational Flexibility : Thiomorpholine’s larger ring (7-membered vs. 6-membered) alters dihedral angles, affecting binding pocket fit .
  • Experimental Validation : Synthesize analogs and compare IC₅₀ values in enzymatic assays .

What protocols optimize yield in large-scale synthesis while minimizing impurities?

Q. Industrial-Academic Crossover

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., 70% yield vs. 50% in batch for acylation step) .
  • Quality Control :
    • In-Process Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation .
    • Byproduct Identification : LC-MS/MS detects thiomorpholine over-oxidation products (e.g., sulfone at m/z 440.5) .

How can crystallographic data resolve discrepancies in proposed tautomeric forms of the naphthyridine core?

Q. Advanced Structural Analysis

  • Tautomer Identification : X-ray diffraction distinguishes between 1,8- and 1,6-naphthyridine tautomers via bond length analysis (C-N vs. C-C distances) .
  • Hydrogen Bonding : Intra-molecular H-bonds (e.g., N–H⋯O=S) stabilize specific tautomers, confirmed by Bader’s AIM analysis .

What in vitro assays are recommended to evaluate this compound’s metabolic stability?

Q. Methodological Guidance

  • Liver Microsome Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS (t₁/₂ < 30 min indicates rapid metabolism) .
  • CYP Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

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